3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thienopyrimidine core, a benzyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a reductive amination reaction involving a piperidine derivative and an aldehyde.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving the use of coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use in scientific studies as a monoamine releasing agent.
Thienopyrimidine Derivatives: Compounds with a similar thienopyrimidine core, known for their diverse biological activities.
Uniqueness
3-benzyl-2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of a thienopyrimidine core, a benzyl group, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research.
Properties
IUPAC Name |
3-benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2S2/c1-20-16-24-26(35-20)27(33)31(18-23-10-6-3-7-11-23)28(29-24)34-19-25(32)30-14-12-22(13-15-30)17-21-8-4-2-5-9-21/h2-11,20,22H,12-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYYOCMEABSUMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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